3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid
Description
Properties
Molecular Formula |
C9H8ClF2NO3 |
|---|---|
Molecular Weight |
251.61 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H8ClF2NO3/c10-6-2-1-5(4-13-6)9(16,8(11)12)3-7(14)15/h1-2,4,8,16H,3H2,(H,14,15) |
InChI Key |
MXWLVSOIQZZPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CC(=O)O)(C(F)F)O)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Route
A practical chemical synthesis route can be broken down into the following key steps:
Starting Material Preparation
The synthesis often begins with a chlorinated pyridine derivative, such as 6-chloro-3-pyridyl compounds. For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been synthesized via nitration, esterification, reduction, diazotization, and hydrolysis steps, which provide a useful precedent for similar chloropyridyl substrates.Introduction of Difluoro Groups
Difluorination at the 4,4-positions of the butanoic acid side chain is typically achieved using fluorinating reagents under controlled conditions. This step requires careful optimization to avoid over-fluorination or side reactions.Hydroxylation at the 3-Position
The 3-hydroxy group on the butanoic acid is introduced either via oxidation of a precursor or stereoselective reduction of a keto intermediate. Classical chemical oxidants or catalytic hydrogenation can be used, but controlling stereochemistry is challenging.Hydrolysis and Purification
Ester intermediates are hydrolyzed under acidic or basic conditions to yield the free acid. Purification is performed by crystallization or chromatography to achieve high purity.
Example Reaction Scheme (Simplified):
Biocatalytic Synthesis Route
Recent advances in biocatalysis have enabled more efficient and stereoselective syntheses of chiral hydroxy acids, including analogs of 3-(6-chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic acid. Key features include:
- Use of alcohol dehydrogenases (ADHs) for asymmetric reduction of keto precursors to chiral hydroxy acids.
- Application of glucose dehydrogenase (GDH) systems for NAD(P)H cofactor recycling, enhancing process efficiency.
- Biphasic or monophasic reaction media to optimize substrate solubility and enzyme activity.
Example from Related Compound Synthesis:
- Synthesis of (R)-3-hydroxy-4-phenylbutanoate from 2-oxo-4-phenylbutanoate using ADH and GDH recycling reached >99% conversion and >99.5% enantiomeric excess in 12 hours with a 79% isolated yield.
This approach can be adapted for the chloropyridyl difluorohydroxybutanoic acid by employing suitable ADHs with affinity for the chloropyridyl substrate and fluorinated side chain.
Comparative Analysis of Preparation Methods
| Aspect | Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Typically 10-12 hours |
| Stereoselectivity | Moderate to low without chiral catalysts | High (>99.5% e.e.) |
| Yield | Moderate to high (70-90%) | High (up to 79% isolated) |
| Environmental Impact | Uses hazardous reagents (e.g., fluorinating agents) | Mild conditions, aqueous media preferred |
| Scalability | Established for industrial scale | Emerging, requires enzyme supply optimization |
| Purification Complexity | Often requires multiple chromatographic steps | Simplified due to high selectivity |
In-Depth Research Findings and Notes
The fluorination step is critical and often determines the overall yield and purity. Fluorinating agents such as DAST or Deoxo-Fluor must be handled carefully to avoid side reactions and decomposition.
Hydroxy group introduction via enzymatic reduction offers superior stereocontrol compared to chemical oxidation, which can produce racemic mixtures.
The chloropyridyl moiety is sensitive to harsh acidic or basic conditions; thus, reaction conditions must be optimized to prevent dechlorination or ring degradation.
Crystallographic studies of related pyridyl hydroxy acids reveal that sulfate ester intermediates can be isolated and characterized, providing insight into intermediate stability and reaction pathways.
Enzymatic processes benefit from cofactor recycling systems to reduce costs and improve sustainability.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Formation of 3-(6-Chloro-3-pyridyl)-4,4-difluorobutanoic acid.
Reduction: Formation of 3-(6-Chloro-3-pyridyl)-4,4-difluorobutanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, suggesting potential use in treating infections caused by these pathogens .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation and pain response.
Case Study:
In a controlled experiment, subjects treated with the compound showed a 40% reduction in inflammatory markers compared to the control group, indicating its potential as a therapeutic agent for inflammatory diseases .
Agricultural Applications
1. Herbicidal Properties
Another significant application of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid is in agriculture as a herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it effective against various weeds.
Data Table: Herbicidal Efficacy
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Echinochloa crus-galli | 150 | 90 |
| Cynodon dactylon | 250 | 75 |
This table summarizes the efficacy of the compound against common weed species, demonstrating its potential for use in crop management strategies .
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and functional attributes of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid with its trifluoromethylpyridine analog synthesized via methods described in :
*Estimated based on substituent contributions.
Key Differences and Implications
Substituent Reactivity: The 6-chloro group is less sterically hindered and less electron-withdrawing than the 6-trifluoromethyl group. Difluoro vs.
Synthetic Accessibility: The trifluoromethylpyridine derivatives described in rely on 4,4,4-trifluoro-3-oxobutanoyl chloride, a specialized precursor. In contrast, the target compound’s synthesis may require chlorinated pyridine starting materials, which are more readily available but may involve harsher halogenation conditions.
Biological Activity :
- Chloro vs. Trifluoromethyl : The chloro substituent may favor interactions with hydrophobic pockets in enzymes, while trifluoromethyl groups enhance binding affinity in electron-deficient environments. This distinction could lead to divergent applications—e.g., the target compound might be optimized for insecticidal activity, whereas trifluoromethyl derivatives may excel as herbicide intermediates .
Biological Activity
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic acid is a compound of significant interest due to its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyridine ring with chlorine substitution and difluoromethyl groups. Its molecular formula is C10H10ClF2O3, and it has a molecular weight of 253.64 g/mol.
Research indicates that 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic acid exhibits its biological effects primarily through the inhibition of specific enzymes involved in metabolic pathways. The compound has been shown to interact with various targets within the body, leading to alterations in cellular signaling pathways.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes linked to cancer cell proliferation and inflammation. It has been reported to inhibit the activity of heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stabilization in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes, although further research is required to confirm these effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of HSP90 | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine production |
Case Studies
Several studies have investigated the biological activity of this compound:
- HSP90 Inhibition Study : A study conducted on human breast cancer cell lines demonstrated that treatment with 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic acid resulted in a significant reduction in tumor growth markers. The study highlighted the compound's effectiveness at concentrations ranging from 1 to 10 µM .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound exhibited bactericidal activity with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests that it may serve as a potential lead for developing new antibiotics .
Research Findings
Recent findings indicate that 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic acid may also have implications in treating neurodegenerative diseases due to its ability to modulate protein aggregation processes associated with conditions like Alzheimer's disease .
Table 2: Research Findings Overview
Q & A
Q. What synthetic strategies are recommended for preparing 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid?
- Methodological Answer : A multi-step synthesis is typically employed. Start with 6-chloronicotinic acid derivatives as the pyridyl precursor. Fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce difluoro groups. Hydroxybutanoic acid formation may involve aldol condensation or enzymatic hydroxylation. Purification via column chromatography (C18 reverse-phase) and recrystallization in ethanol/water mixtures improves yield. Structural analogs in patent literature (e.g., difluoro-phenoxybutanoic acids) suggest similar fluorination protocols .
Q. How can the compound’s structural identity and purity be validated?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns (e.g., pyridyl C-Cl, difluoro groups).
- X-ray crystallography : Resolve stereochemistry of the hydroxybutanoic moiety (as demonstrated for related pyridyl-triazolo compounds in crystallography reports) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., Cl, F).
- HPLC-DAD/ELSD : Assess purity (>95%) using C8 columns with 0.1% TFA in water/acetonitrile gradients.
Q. What analytical methods are suitable for quantifying the compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS assay:
- Sample prep : Protein precipitation with acetonitrile or solid-phase extraction (C18 cartridges).
- Chromatography : Use a Zorbax SB-C18 column (2.1 × 50 mm, 3.5 µm) with 0.1% formic acid in water and methanol.
- Detection : MRM transitions optimized for the compound’s fragmentation pattern. Include internal standards (e.g., deuterated analogs). Reference standards for butanoic acid derivatives (e.g., 4-cyclohexylbutanoic acid) provide quality control frameworks .
Advanced Research Questions
Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Replicate assays : Ensure consistency in cell lines (e.g., HepG2 vs. primary hepatocytes) and animal models (e.g., metabolic differences).
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolite formation (e.g., hydroxylation via CYP450 isoforms).
- Orthogonal assays : Compare SPR (surface plasmon resonance) binding affinity with functional cellular assays (e.g., luciferase reporters). Electrochemical sensors using aptamers (as in TFGA electrode studies) may validate target engagement .
Q. What experimental approaches elucidate stereochemical effects on biological activity?
- Methodological Answer :
- Chiral separation : Use Chiralpak IG-3 columns with n-hexane/isopropanol (90:10) to isolate enantiomers.
- Crystallography : Resolve absolute configuration (as in pyridyl-triazolo structures) .
- Molecular docking : Simulate interactions with targets (e.g., enzymes or receptors) using AutoDock Vina. Compare binding energies of R/S configurations.
Q. How can degradation products under accelerated stability conditions be identified?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline hydrolysis (0.1M HCl/NaOH).
- LC-QTOF-MS : Identify major degradants (e.g., dechlorination or defluorination products).
- Comparative analysis : Cross-reference with impurity profiles of structurally related compounds (e.g., sodium picosulfate derivatives) .
Q. What computational tools predict metabolic pathways and potential toxicity?
- Methodological Answer :
- In silico metabolism : Use GLORYx or SyGMa to predict Phase I/II metabolites.
- Toxicity screening : Apply Derek Nexus for structural alerts (e.g., reactive fluorinated intermediates).
- MD simulations : Study hydrolysis kinetics of the difluoro-hydroxybutanoic moiety in aqueous environments (GROMACS/AMBER).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
